molecular formula C23H24FN5O3S B2835812 1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea CAS No. 897621-76-0

1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2835812
CAS No.: 897621-76-0
M. Wt: 469.54
InChI Key: GRTDCVKGCLAJLB-UHFFFAOYSA-N
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Description

Molecular Architecture and Key Substituents

The compound’s structure (C~23~H~24~FN~5~O~3~S, molecular weight 469.5 g/mol) features three critical domains (Figure 1):

  • Thiazole core : A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
  • Piperazine-fluorophenyl system : A 4-(4-fluorophenyl)piperazine group linked via a ketone-containing ethyl chain to the thiazole ring.
  • Urea-methoxyphenyl moiety : A 3-(2-methoxyphenyl)urea unit attached to the thiazole’s second position.

Table 1: Structural components and their pharmacophoric roles

Component Role in Bioactivity Structural Impact
Thiazole ring Enhances metabolic stability Facilitates π-π interactions with receptors
4-Fluorophenyl group Increases lipophilicity Improves blood-brain barrier permeability
Piperazine moiety Serves as a flexible spacer Enables conformational adaptability
Urea linkage Acts as hydrogen bond donor/acceptor Strengthens target binding affinity
Methoxyphenyl group Modulates electronic distribution Influences receptor subtype selectivity

The SMILES notation (COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F) highlights the spatial arrangement of these groups, which collectively enable interactions with CNS targets.

Stereoelectronic Properties and Conformational Analysis

  • Lipophilicity : Calculated LogP values (estimated 3.2) suggest favorable CNS penetration, critical for targeting intracellular neuronal receptors.
  • Hydrogen bonding capacity : The urea group donates two hydrogen bonds (N–H···O), while the ketone oxygen accepts hydrogen bonds, enhancing binding to polar receptor pockets.
  • Aromatic stacking : Parallel-displaced π-π interactions between the fluorophenyl/methoxyphenyl groups and receptor aromatic residues stabilize ligand-receptor complexes.

Figure 1: Three-dimensional molecular model (hypothetical rendering based on PubChem data) illustrates the compound’s planar thiazole core flanked by the fluorophenyl-piperazine and urea-methoxyphenyl arms, creating a T-shaped geometry optimal for multi-target engagement.

Properties

IUPAC Name

1-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O3S/c1-32-20-5-3-2-4-19(20)26-22(31)27-23-25-17(15-33-23)14-21(30)29-12-10-28(11-13-29)18-8-6-16(24)7-9-18/h2-9,15H,10-14H2,1H3,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTDCVKGCLAJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the thiazole ring and the introduction of the piperazine moiety. The synthetic pathway can be summarized as follows:

  • Formation of Thiazole : The thiazole ring is synthesized through a condensation reaction involving appropriate thioketones and amines.
  • Piperazine Modification : The 4-fluorophenyl piperazine is introduced via nucleophilic substitution reactions.
  • Urea Formation : The final step involves coupling the thiazole derivative with a methoxyphenyl urea.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds featuring thiazole and piperazine structures. For instance, compounds with similar scaffolds have shown significant cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer) and MDA-MB-231 (human breast cancer). The IC50 values for these compounds ranged from 1.4 µM to 22.6 µM, indicating potent activity against cancer cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary investigations suggest that it may inhibit specific kinases involved in cancer progression, such as VEGFR2, which plays a crucial role in tumor angiogenesis . Additionally, compounds with similar structures have been noted to exhibit monoamine oxidase (MAO) inhibitory activities, which could contribute to their anticancer effects by modulating neurotransmitter levels .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of thiazole-containing compounds. Some derivatives have demonstrated significant efficacy in picrotoxin-induced convulsion models, suggesting that modifications to the thiazole structure can enhance anticonvulsant activity .

Case Study 1: Cytotoxicity Evaluation

A series of thiazole-based compounds were synthesized and tested for their cytotoxicity against HepG2 and MDA-MB-231 cell lines. The results indicated that structural modifications significantly impacted their activity:

CompoundIC50 (HepG2)IC50 (MDA-MB-231)
Compound A74.2 µM27.1 µM
Compound B22.6 µM5.2 µM

This data highlights the importance of structural optimization in enhancing anticancer activity .

Case Study 2: Anticonvulsant Screening

In another study focusing on anticonvulsant properties, several thiazole derivatives were evaluated for their effectiveness in preventing seizures:

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound X18.4170.29.2

This study underscores the potential of thiazole derivatives as therapeutic agents for seizure disorders .

Scientific Research Applications

The compound 1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea has garnered interest in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies.

Pharmacological Studies

This compound has been studied for its potential effects on various biological targets:

  • Neuropharmacology : Similar compounds have shown promise in treating neurodegenerative disorders by acting as inhibitors of cholinesterase enzymes, which are crucial for neurotransmission. The presence of the fluorine atom enhances lipophilicity, potentially increasing binding affinity to receptors involved in neurotransmission.
  • Cancer Research : The thiazole and urea components may contribute to anticancer activity. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds structurally related to this compound:

StudyFocusFindings
Study ANeurodegenerative DiseasesDemonstrated inhibition of acetylcholinesterase activity, suggesting potential for Alzheimer's treatment.
Study BCancer Cell LinesShowed significant cytotoxic effects on breast cancer cells, indicating possible anticancer properties.
Study CCalcium SignalingFound that activation of ryanodine receptors led to enhanced calcium release from the sarcoplasmic reticulum in cardiac cells.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound ID Piperazine Substituent Urea Aryl Group Yield (%) Molecular Weight (Da) Key Findings/Activity (if reported) Reference
Target Compound 4-Fluorophenyl 2-Methoxyphenyl N/A ~518 (estimated) N/A -
11l 4-Fluorophenyl 3-Methoxyphenyl 85.2 496.3 High yield; no activity specified
11c 4-Fluorophenyl 3-Chloro-4-fluorophenyl 88.9 518.1 Enhanced stability vs. chlorophenyl analogs
11d 4-Fluorophenyl 4-Trifluoromethylphenyl 85.3 534.1 Higher molecular weight; moderate yield
1f Hydrazinyl-2-oxoethyl 4-Trifluoromethylphenyl 70.7 667.9 Lower yield; complex hydrazine substituent
5F-5H Piperazin-1-yl 4-Substitutedbenzoyl ~75 ~500–550 Hypoglycemic activity (animal models)

Key Findings from Comparative Studies

Substituent Position Matters: The 2-methoxyphenyl group in the target compound may enhance solubility compared to 3-methoxyphenyl (as in 11l) due to steric and electronic effects .

Halogenated aryl groups (e.g., 11c) improve thermal stability, as seen in their higher melting points (up to 225°C) .

Synthesis Efficiency :

  • Compounds with simpler piperazine-ethyl linkages (e.g., 11 series) achieve higher yields (85–89%) compared to those with hydrazine-based side chains (e.g., 1f: 70.7%) .

Q & A

Q. What are the critical steps in synthesizing 1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with the formation of a thiazole intermediate. Key steps include:
  • Step 1 : Cyclization of precursors to form the thiazole core (e.g., via Hantzsch thiazole synthesis) .
  • Step 2 : Alkylation or coupling of the thiazole with a piperazine derivative (e.g., 4-(4-fluorophenyl)piperazine) using ethyl bromoacetate or similar reagents .
  • Step 3 : Urea formation via reaction of the intermediate with 2-methoxyphenyl isocyanate .
    Optimization requires control of solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst selection (e.g., triethylamine for urea coupling) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify aromatic protons (e.g., fluorophenyl at δ 7.2–7.6 ppm) and urea carbonyl signals (δ 155–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated vs. observed m/z for C23_{23}H23_{23}FN5_5O3_3S) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What structure-activity relationships (SAR) are observed in analogues of this compound?

  • Methodological Answer : SAR studies highlight:
  • Thiazole Core : Replacement with oxazole reduces target binding affinity by ~40% .
  • Fluorophenyl Group : Enhances lipophilicity (logP increase by 0.5) and CNS penetration .
  • Methoxyphenyl Urea : Electron-donating groups improve solubility but may reduce metabolic stability .
    Comparative data from analogues are summarized below:
Substituent ModificationBiological Activity ChangeReference
Thiophene → Phenyl (thiazole)30% lower IC50_{50}
Piperazine → Morpholine2-fold selectivity loss

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability) or impurity profiles. Strategies include:
  • Dose-Response Repetition : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolite Profiling : Use LC-MS to rule out degradation products interfering with assays .
  • Computational Modeling : Compare binding poses in target proteins (e.g., kinase X vs. Y) using molecular docking .

Q. What experimental designs are recommended for studying its selectivity against off-target receptors?

  • Methodological Answer : Employ:
  • Broad-Panel Screening : Test against 50+ GPCRs/kinases (e.g., Eurofins Panlabs panel) .
  • Cryo-EM/SPR : For high-resolution target engagement analysis (e.g., KD measurement for primary vs. off-targets) .
  • In Silico Off-Target Prediction : Tools like SwissTargetPrediction to prioritize candidates for validation .

Q. How can synthetic routes be improved to scale up production for in vivo studies?

  • Methodological Answer :
  • Flow Chemistry : Reduces reaction time (e.g., from 24h to 2h for urea coupling) .
  • Microwave-Assisted Synthesis : Enhances yield for piperazine-thiazole coupling (85% vs. 60% conventional) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety profile .

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